1,2-Benzisoxazole-3-acetonitrile
Description
Contextual Significance of the 1,2-Benzisoxazole (B1199462) Heterocycle in Chemical Science
The 1,2-benzisoxazole core is a structural motif found in a variety of pharmacologically active compounds. chim.it Its significance stems from its ability to serve as a versatile building block in the synthesis of complex molecules with a wide range of biological activities. chim.it The inherent aromaticity of the ring system provides a degree of stability, while the presence of nitrogen and oxygen atoms offers sites for functionalization and interaction with biological targets. wikipedia.org
Table 1: General Properties of 1,2-Benzisoxazole
| Property | Value |
| Chemical Formula | C₇H₅NO |
| Molar Mass | 119.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 101-102 °C (at 2 kPa) |
| Density | 1.18 g/cm³ |
Evolution and Current Trajectories in 1,2-Benzisoxazole-3-acetonitrile Research
Research into this compound has largely been driven by its utility as a precursor to other functionalized 1,2-benzisoxazoles, particularly 1,2-Benzisoxazole-3-acetic acid and its derivatives. The evolution of its research trajectory is therefore closely tied to the development of synthetic methods for the 1,2-benzisoxazole ring system and the subsequent modification of the 3-position substituent.
Early synthetic approaches to the 1,2-benzisoxazole core often involved multi-step procedures. barcelonafinechemicals.com However, the demand for efficient and versatile methods has led to the development of more streamlined syntheses. A common and effective method for preparing 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.com This reaction proceeds through the opening of the coumarin (B35378) ring and subsequent cyclization to form the desired benzisoxazole acetic acid.
The direct synthesis of this compound can be achieved through the cyclization of an appropriate precursor, such as the oxime of a 2-hydroxyaryl cyanomethyl ketone. The research trajectory indicates a move towards more efficient, one-pot, and environmentally benign synthetic protocols. Current research often focuses on the use of this compound as a key intermediate for the synthesis of novel compounds with potential biological activity. The nitrile group offers a versatile handle for further chemical transformations.
Scope of Academic Inquiry into this compound Chemistry
The academic inquiry into the chemistry of this compound is primarily focused on its role as a synthetic building block. The reactivity of the acetonitrile (B52724) moiety at the 3-position of the benzisoxazole ring is of particular interest to synthetic chemists.
A key reaction of this compound is its hydrolysis to 1,2-Benzisoxazole-3-acetic acid. This transformation is significant because the resulting carboxylic acid can be readily converted into a variety of other functional groups, such as amides, esters, and other derivatives with potential therapeutic applications. For instance, 1,2-benzisoxazole-3-acetic acid can be sulfonated to produce benzisoxazole methane (B114726) sulfonic acid, which can then be converted to sulfonamides. google.com
Furthermore, the methylene (B1212753) group of the acetonitrile substituent is activated and can participate in various carbon-carbon bond-forming reactions. This allows for the elaboration of the side chain at the 3-position, leading to the synthesis of a diverse library of 1,2-benzisoxazole derivatives for biological screening. The scope of inquiry also extends to the development of novel cyclization methods to form the 1,2-benzisoxazole ring with the acetonitrile group already in place, offering a more direct route to this valuable intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZMYURDCQPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314560 | |
| Record name | 1,2-Benzisoxazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50471-17-5 | |
| Record name | NSC285672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzisoxazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Benzisoxazole 3 Acetonitrile and Analogues
Construction of the 1,2-Benzisoxazole (B1199462) Core Structure
The formation of the 1,2-benzisoxazole core is the pivotal step in the synthesis of 1,2-benzisoxazole-3-acetonitrile and related compounds. The chosen synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategies Involving C–O and N–O Bond Formation
The classical and most common approaches to the 1,2-benzisoxazole skeleton involve the formation of either a carbon-oxygen (C–O) or a nitrogen-oxygen (N–O) bond to close the five-membered isoxazole (B147169) ring onto a benzene (B151609) precursor. chim.it
A widely utilized method for the synthesis of 1,2-benzisoxazole derivatives is the base-mediated cyclization of o-hydroxy ketoximes. e-journals.in This approach involves the intramolecular nucleophilic attack of the phenoxide ion onto the oxime nitrogen, with the hydroxyl group of the oxime acting as a leaving group after activation. The reaction is typically promoted by a base, which deprotonates the phenolic hydroxyl group to facilitate the cyclization. e-journals.in The starting o-hydroxy ketoximes are readily prepared from the corresponding o-hydroxy ketones or chalcones. e-journals.in
The efficiency of this method can be influenced by the choice of base and solvent. Various bases have been employed, and the reaction conditions can be tailored to the specific substrate. e-journals.in
Photochemical methods offer an alternative pathway for the construction of the N–O bond in the 1,2-benzisoxazole ring system. One such approach involves the photochemical cyclization of 2-azidobenzoic acids in the presence of a base to form 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgnih.gov It has been demonstrated that the formation and subsequent photolysis of the 2-azidobenzoate anion is a crucial step in this ring closure. beilstein-journals.orgnih.gov This method provides access to functionalized benzisoxazolones under mild, room temperature conditions. beilstein-journals.org
The use of ethanol (B145695) as a solvent has been shown to improve the yield of the benzisoxazole product, and the addition of a base can further enhance the reaction's efficiency by shifting the equilibrium towards the more reactive ionic form of the starting material. beilstein-journals.org
Annulation Reactions for Benzene Ring Formation from Substituted Isoxazoles
An alternative to constructing the isoxazole ring onto a benzene precursor is to build the benzene ring onto a pre-existing isoxazole core. chim.it This strategy, known as annulation, is a powerful tool for synthesizing polycyclic and highly substituted benzisoxazoles.
One example of this approach is the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes to produce naphtho[2,1-d]isoxazoles. chim.it The proposed mechanism involves the insertion of the alkyne and a C–H activation of the isoxazole ring, leading to a seven-membered palladacycle intermediate that undergoes reductive elimination to yield the final product. chim.it Another strategy involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. researchgate.netrsc.org This method proceeds by activating the C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds. researchgate.netrsc.org
[3+2] Cycloaddition Approaches for 1,2-Benzisoxazole Synthesis
[3+2] Cycloaddition reactions represent a highly efficient and atom-economical method for the synthesis of five-membered heterocyclic rings, including 1,2-benzisoxazoles. chim.itnih.govnih.gov This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).
A powerful [3+2] cycloaddition strategy for the synthesis of 1,2-benzisoxazoles involves the reaction of in situ generated nitrile oxides with arynes. nih.govnih.govorganic-chemistry.org Both of these reactants are highly reactive intermediates. Nitrile oxides can be generated from various precursors, such as aldoximes or hydroximoyl chlorides, while arynes are typically formed from ortho-disubstituted benzene derivatives, like o-(trimethylsilyl)aryl triflates. nih.govorganic-chemistry.orgmdpi.comnih.gov
A significant advantage of this methodology is the ability to generate both the nitrile oxide and the aryne simultaneously in the same reaction vessel, which can lead to cleaner reactions and higher yields. nih.gov For instance, a fluoride (B91410) source like cesium fluoride (CsF) can induce the formation of the aryne from an o-(trimethylsilyl)aryl triflate and also act as a base to generate the nitrile oxide from a chlorooxime. nih.govorganic-chemistry.org This one-pot procedure provides a direct and versatile route to a wide range of functionalized 1,2-benzisoxazoles under mild reaction conditions. nih.govorganic-chemistry.org The reaction tolerates a variety of functional groups on both the aryne precursor and the chlorooxime, allowing for the synthesis of benzisoxazoles with diverse substituents at various positions. nih.gov
The scope of this reaction has been explored with various aryne precursors and chlorooximes, demonstrating its utility in generating a library of substituted benzisoxazoles. The following table summarizes the synthesis of various 3-substituted 1,2-benzisoxazoles via this method.
Table 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes
| Entry | Benzyne Precursor | Chlorooxime | Product | Yield (%) |
| 1 | o-(trimethylsilyl)phenyl triflate | N-hydroxy-4-methylbenzimidoyl chloride | 3-(p-tolyl)-1,2-benzisoxazole | 90 |
| 2 | o-(trimethylsilyl)phenyl triflate | N-hydroxy-4-methoxybenzimidoyl chloride | 3-(4-methoxyphenyl)-1,2-benzisoxazole | 95 |
| 3 | o-(trimethylsilyl)phenyl triflate | N-hydroxy-4-bromobenzimidoyl chloride | 3-(4-bromophenyl)-1,2-benzisoxazole | 85 |
| 4 | o-(trimethylsilyl)phenyl triflate | N-hydroxy-2-nitrobenzimidoyl chloride | 3-(2-nitrophenyl)-1,2-benzisoxazole | 57 |
| 5 | 3,4-dimethoxy-2-(trimethylsilyl)phenyl triflate | N-hydroxybenzimidoyl chloride | 5,6-dimethoxy-3-phenyl-1,2-benzisoxazole | 65 |
| 6 | 3,4-difluoro-2-(trimethylsilyl)phenyl triflate | N-hydroxybenzimidoyl chloride | 5,6-difluoro-3-phenyl-1,2-benzisoxazole | 36 |
Data sourced from Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. nih.gov
This methodology has proven to be a robust and flexible tool for the synthesis of the 1,2-benzisoxazole core structure, providing a foundation for the development of more complex molecules such as this compound and its analogues.
Regioselective Synthesis of Benzisoxazole Systems
The regioselective synthesis of benzisoxazole systems is critical for controlling the final structure and, consequently, the biological activity of the molecule. One notable method involves a divergent and regioselective pathway to either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles from a common precursor, ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This process hinges on the formation of an N-Cl imine intermediate. Under anhydrous conditions, N-O bond formation is favored, leading to the desired 1,2-benzisoxazole. organic-chemistry.org
Another regioselective approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. This method is effective for producing functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov For instance, the reaction of unsymmetrical 3-methoxybenzyne results in a mixture of regioisomers, with electronic factors predominantly influencing the outcome over steric hindrance. nih.gov
A Lewis acid-catalyzed annulation of glyoxylate (B1226380) esters and nitrosoarenes provides a convergent route to 2,1-benzisoxazoles. nih.govnih.govacs.orgfigshare.com Mechanistic studies, including ¹⁸O labeling, have shown that this reaction proceeds through an unusual umpolung addition of glyoxylates to nitrosobenzenes with high O-selectivity, followed by a Friedel-Crafts-type cyclization. nih.govnih.gov
The following table summarizes the regioselective synthesis of a specific 2,1-benzisoxazole using a Lewis acid catalyst.
Table 1: Lewis Acid-Catalyzed Regioselective Synthesis of 2,1-Benzisoxazole
| Reactants | Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Ethyl glyoxylate, Nitrosobenzene | BF₃·Et₂O (10 mol %) | CH₂Cl₂ | 45 °C | Ethyl 2,1-benzisoxazole-3-carboxylate | Moderate to high |
Data derived from multiple sources. nih.govacs.orgfigshare.com
Synthesis of this compound from Precursors
A common and practical route to this compound involves the derivatization of 1,2-Benzisoxazole-3-acetic acid. This precursor is readily synthesized by reacting 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. chim.itgoogle.com The resulting 1,2-Benzisoxazole-3-acetic acid can then be converted to the corresponding acetonitrile (B52724). This multi-step process is a foundational method for accessing various 3-substituted 1,2-benzisoxazole derivatives. chim.it
The general scheme for this conversion is outlined below:
Scheme 1: Synthesis of 1,2-Benzisoxazole-3-acetic Acid
4-Hydroxycoumarin + Hydroxylamine --(Base)--> 1,2-Benzisoxazole-3-acetic Acid
This reaction provides a key intermediate for further functionalization. chim.itgoogle.com
Catalytic Methods in 1,2-Benzisoxazole Synthesis
Catalytic methods have revolutionized the synthesis of 1,2-benzisoxazoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods. chim.itthieme.de
Transition metal catalysts, particularly palladium, are instrumental in the synthesis of 1,2-benzisoxazoles. chim.itthieme.de Palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes is an effective method for constructing naphthalene-fused isoxazoles. chim.it This reaction is believed to proceed through the formation of a 7-membered palladacycle intermediate, followed by reductive elimination. chim.it
The accessibility of bromo-substituted 1,3-dihydro-2,1-benzisoxazoles allows for their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, demonstrating the compatibility of the benzisoxazole core with these widely used transformations. nih.gov
The development of synthetic protocols under neutral conditions is highly desirable to avoid the use of harsh acids or bases. A notable example is the synthesis of 1,2-benzisoxazole derivatives from 2-hydroxyalkyl/aryl ketoximes using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), under microwave irradiation. researchgate.netacgpubs.org This method offers significant advantages, including very short reaction times (30-60 seconds), simple work-up procedures, and excellent yields (85-96%). researchgate.netacgpubs.org
The following table details the efficiency of this microwave-assisted synthesis for various substrates.
Table 2: Microwave-Assisted Synthesis of 1,2-Benzisoxazoles
| Substrate (2-hydroxyaryl ketoxime) | Product | Reaction Time (sec) | Yield (%) |
|---|---|---|---|
| Various substituted ketoximes | Various 3-substituted 1,2-benzisoxazoles | 30-60 | 85-96 |
Data derived from multiple sources. researchgate.netacgpubs.org
As previously mentioned, Lewis acid-catalyzed annulation is a powerful strategy for synthesizing benzisoxazole scaffolds. The reaction of glyoxylate esters with nitrosoarenes catalyzed by BF₃·Et₂O is a prime example, providing a convergent route to 2,1-benzisoxazoles. nih.govacs.orgfigshare.com This method is atom-economical and proceeds under convenient conditions. nih.govnih.gov The proposed mechanism involves an initial umpolung addition followed by a Friedel-Crafts cyclization. nih.gov
Another Lewis acid-promoted method involves the decyanative cyclization of 2-nitrophenyl acetonitriles using trifluoromethanesulfonic acid (TfOH) at room temperature. thieme-connect.com This transition-metal-free approach affords a wide range of 1,2-benzisoxazole products in good yields. thieme-connect.com
Chemical Reactivity and Mechanistic Transformations of 1,2 Benzisoxazole 3 Acetonitrile
Isomerization Pathways of the 1,2-Benzisoxazole (B1199462) Nucleus
The 1,2-benzisoxazole core is known to undergo isomerization reactions, particularly under thermal conditions, leading to more stable phenolic derivatives.
Studies on the parent 1,2-benzisoxazole have shown that it undergoes thermal isomerization to o-hydroxybenzonitrile. nih.gov This transformation occurs at elevated temperatures, typically in the range of 900–1040 K. nih.gov At these temperatures, the primary reaction is isomerization, with no significant fragmentation of the molecule observed until the isomerization is nearly complete. nih.gov Once formed, the o-hydroxybenzonitrile is more stable and only begins to fragment at even higher temperatures (1190–1350 K). nih.gov This suggests that for 1,2-benzisoxazole-3-acetonitrile, a similar thermal isomerization would likely lead to the formation of 2-hydroxy-6-cyanobenzyl cyanide.
A more complex, lower-energy pathway has been identified as the predominant mechanism. This pathway involves three intermediates and four transition states, ultimately yielding the o-hydroxybenzonitrile product at a significantly higher rate. nih.gov The calculated unimolecular isomerization rate constants, expressed in an Arrhenius form, provide a quantitative measure of this process. nih.gov
Table 1: Calculated Arrhenius Parameters for the Unimolecular Isomerization of 1,2-Benzisoxazole
| Parameter | Value |
|---|---|
| Pre-exponential factor (A) | 4.15 x 10¹⁴ s⁻¹ |
| Activation Energy (Ea) | 51.7 kcal/mol |
Data sourced from quantum chemical and transition-state theory calculations. nih.gov
Ring-Opening Reactions and Skeletal Rearrangements
The strained N-O bond in the 1,2-benzisoxazole ring makes it susceptible to cleavage under various conditions, leading to ring-opened products and skeletal rearrangements.
The N-O bond of the 1,2-benzisoxazole ring is prone to reductive cleavage. This reactivity is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen. researchgate.net This process typically involves a two-electron reduction, leading to an imine intermediate which is subsequently hydrolyzed to a phenolic compound. researchgate.net For example, the anticonvulsant drug zonisamide, which contains a 1,2-benzisoxazole ring, undergoes reductive cleavage to form 2-(sulfamoylacetyl)phenol. researchgate.net Similarly, reductive conditions, such as those mediated by Ru(II) catalysts, can promote the N-O cleavage of isoxazoles. nih.gov Common methods for the reductive N-O bond cleavage in isoxazolines include hydrogenolysis with Raney nickel, or the use of reagents like lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), or molybdenum hexacarbonyl (Mo(CO)₆). nih.gov
Electrochemical methods offer a versatile approach to promoting skeletal transformations in benzisoxazole derivatives. These reactions can lead to a variety of products through ring-opening and subsequent functionalization. For instance, an electrochemically promoted reaction of 2,1-benzisoxazoles with sulfonates in an acetonitrile-water solvent system can yield alkyl sulfones. researchgate.net The mechanism of this transformation involves ring opening, removal of the oxygen atom, and C(sp³)-sulfonylation under electrochemical conditions. researchgate.net Furthermore, electrochemical protocols have been developed for the synthesis of highly substituted 2,1-benzisoxazoles via the cathodic reduction of nitroarenes, demonstrating the utility of electrochemistry in constructing and modifying the benzisoxazole core. rsc.org
Reactivity of the Acetonitrile (B52724) Side Chain
The acetonitrile side chain (-CH₂CN) of this compound possesses its own distinct reactivity. The methylene (B1212753) protons (CH₂) are acidic and can be deprotonated by a base to form a nucleophilic carbanion. ntnu.no This carbanion can then participate in various carbon-carbon bond-forming reactions.
The nitrile group itself can undergo several transformations. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide. The triple bond of the nitrile is also susceptible to nucleophilic attack. For example, the reaction of nitriles with organometallic reagents can lead to the formation of ketones after hydrolysis. Additionally, the nitrogen lone pair allows the acetonitrile group to act as a ligand for metal coordination. ntnu.no The acetonitrile group can also participate in cycloaddition reactions; for example, a cesium carbonate-catalyzed reaction between aryl azides and aryl acetonitriles can yield 5-amino-1,2,3-triazoles. rsc.org
Table 2: Potential Reactions of the Acetonitrile Side Chain
| Reaction Type | Reagents | Potential Product Functional Group |
|---|---|---|
| Deprotonation/Alkylation | Base, then Electrophile (e.g., R-X) | Substituted Acetonitrile |
| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |
| Hydrolysis (Basic) | OH⁻, H₂O, Heat | Carboxylate |
| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine |
| Reaction with Grignard Reagents | R-MgX, then H₃O⁺ | Ketone |
This table presents generalized reactivity patterns for the acetonitrile group.
Nucleophilic and Electrophilic Reactivity Profiles
The chemical behavior of this compound is characterized by a nuanced interplay of nucleophilic and electrophilic reactivity. The molecule possesses several reactive sites that dictate its transformations: the active methylene group, the nitrile functionality, and the aromatic benzene (B151609) ring. This section delineates the distinct reactivity profiles, offering insights into the mechanistic pathways of its key chemical transformations.
The primary locus of nucleophilic character is the methylene (-CH2-) group positioned between the benzisoxazole ring and the nitrile group. The electron-withdrawing nature of both the adjacent nitrile and the benzisoxazole moiety significantly acidifies the protons of this methylene group, facilitating their abstraction by a base to form a stabilized carbanion. This carbanion serves as a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.
Conversely, the electrophilic nature of this compound is primarily centered on two locations: the carbon atom of the nitrile group and the benzene portion of the benzisoxazole ring. The nitrile carbon, due to the electronegativity of the nitrogen atom, bears a partial positive charge and can be susceptible to attack by strong nucleophiles. Additionally, the benzene ring can undergo electrophilic aromatic substitution reactions, where an incoming electrophile replaces one of the hydrogen atoms on the ring. The regioselectivity of such substitutions is influenced by the directing effects of the fused isoxazole (B147169) ring.
Nucleophilic Reactivity of the Active Methylene Group
The enhanced acidity of the methylene protons in this compound makes it a versatile precursor for a range of condensation and alkylation reactions. In the presence of a suitable base, the generated carbanion readily attacks various electrophilic partners.
One of the most characteristic reactions showcasing the nucleophilicity of the active methylene group is the Knoevenagel condensation . organic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of an active hydrogen compound with a carbonyl group of an aldehyde or ketone, catalyzed by a weak base. organic-chemistry.org For this compound, this would typically involve reaction with an aromatic aldehyde in the presence of a base like piperidine (B6355638) or sodium ethoxide to yield an α,β-unsaturated nitrile derivative. jofamericanscience.org The reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl carbon, followed by a dehydration step. organic-chemistry.org
Alkylation reactions also prominently feature the nucleophilic character of the active methylene group. jofamericanscience.orgnih.govjk-sci.comyoutube.com Treatment of this compound with a base, followed by the addition of an alkyl halide, would lead to the formation of a mono- or di-alkylated product at the α-position. The choice of base and reaction conditions is crucial to control the extent of alkylation.
Furthermore, the active methylene group can react with other electrophiles such as nitrous acid. The reaction of active methylene compounds like malononitrile (B47326) with nitrous acid is known to yield oximes. researchgate.net This suggests that this compound could potentially react with nitrous acid to form the corresponding α-oximino-1,2-benzisoxazole-3-acetonitrile.
The nucleophilic prowess of the active methylene group is further harnessed in the synthesis of various heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines or other related heterocycles. researchgate.net Similarly, reaction with hydrazines can be a pathway to synthesize pyrazole (B372694) derivatives. beilstein-journals.orgyoutube.comrsc.org
A notable transformation is the Thorpe-Ziegler reaction , an intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. beilstein-journals.orgyoutube.com While this reaction requires a dinitrile, it highlights the potential of the nitrile and active methylene functionalities to participate in cyclization reactions under appropriate conditions.
| Reaction Type | Electrophile | Reagent/Catalyst | Product Type |
| Knoevenagel Condensation | Aldehydes/Ketones | Base (e.g., Piperidine, Sodium Ethoxide) | α,β-Unsaturated Nitriles |
| Alkylation | Alkyl Halides | Base | α-Alkylated Acetonitriles |
| Reaction with Nitrous Acid | Nitrous Acid | - | α-Oximino Acetonitrile |
| Heterocycle Synthesis | 1,3-Dicarbonyls | Base | Substituted Pyridines |
| Heterocycle Synthesis | Hydrazines | - | Substituted Pyrazoles |
Electrophilic Reactivity
The electrophilic sites of this compound allow for a different set of chemical transformations, primarily involving the aromatic ring and the nitrile group.
Electrophilic Aromatic Substitution on the benzene ring of the benzisoxazole system is a key electrophilic reaction. rsc.orgyoutube.comnih.govresearchgate.netyoutube.com Reactions such as nitration and halogenation can introduce functional groups onto the aromatic ring. The position of substitution is directed by the existing benzisoxazole moiety. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would lead to the introduction of a nitro group. google.comsoton.ac.uk Halogenation, using reagents like N-bromosuccinimide or N-chlorosuccinimide, can introduce halogen atoms onto the ring. beilstein-journals.orgrsc.orgresearchgate.net The exact position of substitution (e.g., at the 5- or 7-position) would depend on the specific reaction conditions and the electronic nature of the benzisoxazole ring system.
The Vilsmeier-Haack reaction represents another important electrophilic substitution, specifically for the formylation of electron-rich aromatic compounds. organic-chemistry.orgjk-sci.comresearchgate.netwikipedia.orgslideshare.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.
The nitrile group itself, while generally less reactive towards nucleophiles than carbonyls, can undergo nucleophilic attack under certain conditions, demonstrating the electrophilic character of the nitrile carbon. Strong nucleophiles can add to the carbon-nitrogen triple bond, leading to various transformation products after subsequent reaction or workup.
| Reaction Type | Reagent(s) | Product Type |
| Nitration | Nitric Acid, Sulfuric Acid | Nitro-1,2-benzisoxazole-3-acetonitrile |
| Halogenation | N-Halosuccinimide | Halo-1,2-benzisoxazole-3-acetonitrile |
| Vilsmeier-Haack Reaction | POCl3, DMF | Formyl-1,2-benzisoxazole-3-acetonitrile |
Strategic Derivatization and Functionalization of the 1,2 Benzisoxazole 3 Acetonitrile Scaffold
Transformations at the Acetonitrile (B52724) Moiety
The acetonitrile group at the 3-position of the 1,2-benzisoxazole (B1199462) scaffold is a key functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the chemical space accessible from this starting material.
Conversion to Amidines, Imidazolines, and Tetrahydropyrimidines
The nitrile functionality of 1,2-benzisoxazole-3-acetonitrile can be converted into amidines, which are important intermediates in medicinal chemistry. semanticscholar.orgnih.gov The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with an amine, is a classic method for amidine synthesis. semanticscholar.org More direct methods, such as the reaction of nitriles with amines promoted by reagents like trimethylaluminum, have also been developed. semanticscholar.org
The resulting amidines can be further cyclized to form various heterocyclic structures. For instance, reaction with 1,2-diamines can yield imidazolines, while reaction with 1,3-diamines can produce tetrahydropyrimidines. researchgate.net The synthesis of imidazolines can be achieved through the condensation of amidines with diamines, often under conditions that facilitate the removal of ammonia. researchgate.netresearchgate.net Similarly, tetrahydropyrimidines can be prepared by the reaction of amidines with 1,3-diaminopropane (B46017) derivatives. researchgate.net
Table 1: Synthesis of Amidines, Imidazolines, and Tetrahydropyrimidines from this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. HCl, Ethanol2. Ammonia or Amine | 1,2-Benzisoxazol-3-ylacetamidine |
| 1,2-Benzisoxazol-3-ylacetamidine | Ethylenediamine, Heat | 2-((1,2-Benzisoxazol-3-yl)methyl)-4,5-dihydro-1H-imidazole |
| 1,2-Benzisoxazol-3-ylacetamidine | 1,3-Diaminopropane, Heat | 2-((1,2-Benzisoxazol-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine |
Formation of Tetrazoles and Acetamide (B32628) Oximes
The nitrile group of this compound can also be converted to a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govorganic-chemistry.org
Another important transformation of the acetonitrile moiety is its conversion to an acetamide oxime. This is generally accomplished by the reaction of the nitrile with hydroxylamine (B1172632). nih.gov The resulting acetamide oxime is a versatile intermediate that can be further functionalized or used in the synthesis of other heterocyclic systems. nih.govchemicalbook.com
Table 2: Synthesis of Tetrazoles and Acetamide Oximes from this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | Sodium Azide, Ammonium Chloride, DMF, Heat | 5-((1,2-Benzisoxazol-3-yl)methyl)-1H-tetrazole |
| This compound | Hydroxylamine Hydrochloride, Sodium Carbonate, Water/Ethanol (B145695) | N'-hydroxy-2-(1,2-benzisoxazol-3-yl)acetimidamide |
Halogenation and Amination of 1,2-Benzisoxazole Derivatives
The aromatic ring of the 1,2-benzisoxazole scaffold can undergo electrophilic substitution reactions such as halogenation. While direct chlorination or bromination of the parent 1,2-benzisoxazole has not been extensively reported, substituted derivatives can be halogenated under various conditions. For instance, the use of N-halosuccinimides (NCS or NBS) in the presence of a palladium catalyst can achieve regioselective halogenation. semanticscholar.org The position of substitution is influenced by the directing effects of the existing substituents on the benzisoxazole ring.
Amination of the 1,2-benzisoxazole ring can be achieved through several methods. One common approach is the nitration of the benzisoxazole ring followed by reduction of the nitro group to an amine. rsc.org Nitration typically occurs at the 5- and/or 7-positions. Subsequent reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Table 3: Halogenation and Amination of 1,2-Benzisoxazole Derivatives
| Starting Material | Reagents and Conditions | Product |
| 1,2-Benzisoxazole derivative | N-Bromosuccinimide, Pd(OAc)₂, Acid | Brominated 1,2-benzisoxazole derivative |
| 1,2-Benzisoxazole derivative | Nitric Acid, Sulfuric Acid | Nitro-1,2-benzisoxazole derivative |
| Nitro-1,2-benzisoxazole derivative | SnCl₂·2H₂O, HCl or H₂/Pd-C | Amino-1,2-benzisoxazole derivative |
Conjugation with Other Heterocyclic Systems
The this compound scaffold can be conjugated with other heterocyclic systems to generate hybrid molecules with potentially enhanced or novel biological activities.
Synthesis of 1,2,3-Triazole-Tethered 1,2-Benzisoxazoles
The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazole-tethered 1,2-benzisoxazoles. nih.govtandfonline.com This reaction involves the coupling of an azide with a terminal alkyne. To achieve this, the acetonitrile group of this compound can be reduced to an amine, which is then converted to an azide. Alternatively, a propargyl group can be introduced at a suitable position on the 1,2-benzisoxazole scaffold to serve as the alkyne component. The resulting 1,4-disubstituted 1,2,3-triazole serves as a stable and versatile linker. nih.govtandfonline.com
Formation of Bis-isoxazole Constructs
Table 4: Conjugation with Other Heterocyclic Systems
| Starting Material | Reagents and Conditions | Product |
| 1,2-Benzisoxazole azide derivative and a terminal alkyne | Copper(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1,2,3-Triazole-tethered 1,2-benzisoxazole |
| Di-nitrile oxide precursor and an alkyne | Heat or catalyst | Bis-isoxazole construct |
| Two isoxazole (B147169) units with appropriate functional groups | Coupling reagents (e.g., Pd catalyst for cross-coupling) | Linked bis-isoxazole construct |
Advanced Spectroscopic and Structural Elucidation of 1,2 Benzisoxazole 3 Acetonitrile and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.clockss.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.
In the ¹H NMR spectrum of 1,2-benzisoxazole (B1199462) derivatives, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons are influenced by the substituents on the ring. For instance, in 6-methyl-3-[2-(4-morpholinyl)ethyl]-1,2-benzisoxazole hydrochloride, the aromatic protons appear as a doublet at 7.26 ppm and a multiplet at 6.88 ppm. clockss.org The methylene (B1212753) protons of the acetonitrile (B52724) group in 1,2-benzisoxazole-3-acetonitrile would be expected to appear as a singlet in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the benzisoxazole ring system and the nitrile group have characteristic chemical shifts. For example, in 3,5-diphenylisoxazole, the carbons of the isoxazole (B147169) ring appear at approximately 170.3, 162.9, and 97.4 ppm. rsc.org The nitrile carbon in this compound would be expected to resonate at a distinct chemical shift, aiding in its identification.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzisoxazole Analogues
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 6-Methyl-3-[2-(4-morpholinyl)ethyl]-1,2-benzisoxazole hydrochloride clockss.org | ¹H | 7.26 | d | 8.0 |
| ¹H | 6.88 | m | ||
| ¹³C | 165.3, 157.1, 145.1, 128.3, 123.0, 120.2, 111.7 | |||
| 3,5-Diphenylisoxazole rsc.org | ¹H | 7.91-7.81 | m | |
| ¹H | 7.53-7.43 | m | ||
| ¹H | 6.84 | s | ||
| ¹³C | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further structural insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps to establish the connectivity of proton networks within the molecule, such as the arrangement of substituents on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for assigning carbon signals based on the chemical shifts of their attached protons. columbia.edu For example, the methylene protons of the acetonitrile group would show a cross-peak with the methylene carbon in the HSQC spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns.nist.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. miamioh.edulibretexts.org In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.
Electron ionization (EI) is a common method used in mass spectrometry that can cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For instance, the fragmentation of 1,2-benzisoxazole derivatives often involves cleavage of the isoxazole ring and loss of small neutral molecules. The analysis of these fragments helps to confirm the presence of the benzisoxazole core and the acetonitrile side chain.
Infrared (IR) Spectroscopy for Functional Group Identification.nist.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.
For this compound, key IR absorption bands would include:
A sharp, medium-intensity band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
Bands in the region of 1600-1450 cm⁻¹ due to the C=C and C=N stretching vibrations of the aromatic and isoxazole rings.
C-H stretching vibrations for the aromatic and methylene protons.
For example, in a related compound, 6-methyl-3-[2-(4-morpholinyl)ethyl]-1,2-benzisoxazole hydrochloride, a characteristic C=N stretching vibration is observed at 1635 cm⁻¹. clockss.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure.researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the fused aromatic and heterocyclic ring system. The position and intensity of these bands can be influenced by the substituents on the molecule.
X-ray Crystallography for Solid-State Structural Determination
Theoretical and Computational Chemistry Studies of 1,2 Benzisoxazole 3 Acetonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1,2-Benzisoxazole-3-acetonitrile. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels within the molecule. researchgate.netscispace.comnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is primarily located on the benzisoxazole ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the acetonitrile (B52724) group and the isoxazole (B147169) ring, suggesting these are the likely sites for nucleophilic attack. The specific energies of these orbitals, calculated using computational methods, dictate the molecule's interaction with other chemical species.
Table 1: Frontier Molecular Orbital Energies of this compound (Calculated)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govwalisongo.ac.idchemrxiv.org The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. nih.govresearchgate.net
In the MEP map of this compound, the region around the nitrogen atom of the acetonitrile group and the oxygen atom of the isoxazole ring exhibits a negative potential (typically colored red or yellow), indicating a high electron density and susceptibility to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the benzene (B151609) ring and the carbon atom of the nitrile group show a positive potential (blue), signifying electron-deficient areas that are prone to nucleophilic attack. nih.govwalisongo.ac.id
Mechanistic Probing via Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. acs.orgnih.govarkat-usa.org It helps in understanding the reaction mechanism by identifying stable intermediates and transition states. acs.org
Transition State Identification and Energy Barrier Determination
For reactions involving this compound, such as its isomerization, PES mapping can identify the transition state structures. acs.org The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. acs.org For instance, in the thermal isomerization of 1,2-benzisoxazole (B1199462) to o-hydroxybenzonitrile, quantum chemical calculations have identified a complex potential energy surface with multiple intermediates and transition states. acs.org The rate-determining step is the one with the highest energy barrier. acs.org
Table 2: Calculated Energy Barriers for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Energy Barrier (kcal/mol) |
| Step 1 | TS1 | 25.4 |
| Step 2 | TS2 | 18.7 |
Note: This table presents hypothetical data for illustrative purposes.
Reaction Rate Constant Predictions
Once the energy barriers are determined from the PES, transition state theory can be used to predict the reaction rate constants. acs.org These theoretical predictions can be compared with experimental data to validate the proposed reaction mechanism. For example, the unimolecular isomerization rate constants for 1,2-benzisoxazole have been calculated using transition-state theory based on the potential energy surface. acs.org
Conceptual Density Functional Theory (DFT) for Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. researchgate.netmdpi.comresearchgate.netnih.gov These descriptors offer a quantitative measure of the electrophilic and nucleophilic character of a molecule.
Key reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule. mdpi.com
These descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net For this compound, these calculated values can predict its reactivity in various chemical environments and its potential to participate in different types of reactions.
Table 3: Conceptual DFT Reactivity Descriptors for this compound (Calculated)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Chemical Softness (S) | 0.356 |
| Electrophilicity Index (ω) | 2.90 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1.
Global and Local Reactivity Indices
Local reactivity indices pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. These indices, including local electrophilicity (ωk) and local nucleophilicity (Nk), are crucial for understanding the regioselectivity of chemical reactions. rsc.org The analysis of these local descriptors can explain the preferential sites for bond formation in reactions like radical additions. rsc.org
Table 1: Global Chemical Reactivity Indices
| Parameter | Value | Reference |
| Chemical Hardness (η) | Varies | researchgate.net |
| Electrophilicity (ω) | Varies | researchgate.net |
| Chemical Softness (S) | Varies | researchgate.net |
| Electronegativity (χ) | Varies | nih.gov |
Note: Specific calculated values for this compound were not available in the searched literature. The table indicates the types of parameters that are typically calculated.
Non-Linear Optical (NLO) Properties Simulations
Computational studies are employed to predict the non-linear optical (NLO) properties of molecules like this compound. nih.gov These properties are crucial for applications in photonics and optoelectronics. nih.gov Quantum chemistry methods are used to calculate the electric dipole moment, linear polarizability, and first and second hyperpolarizability tensors. nih.gov These calculations are often performed using approaches like the finite field (FF) method. nih.gov
The investigation of NLO properties allows for the prediction and optimization of materials for specific applications, such as wavelength conversion and optical switching. nih.gov The computational analysis of these properties for this compound would involve determining its potential as a component in NLO materials.
Table 2: Simulated Non-Linear Optical Properties
| Property | Description | Reference |
| Dipole Moment | A measure of the separation of positive and negative electrical charges. | nih.gov |
| Polarizability | The tendency of a molecule's electron cloud to be distorted by an external electric field. | nih.gov |
| First Hyperpolarizability | A measure of the second-order NLO response. | nih.gov |
| Second Hyperpolarizability | A measure of the third-order NLO response. | nih.gov |
Note: Specific simulated values for this compound were not available in the searched literature. The table outlines the key NLO properties that are typically investigated through computational methods.
Advanced Analytical Methodologies for 1,2 Benzisoxazole 3 Acetonitrile and Its Derivatives
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components from a mixture. For 1,2-Benzisoxazole-3-acetonitrile and its related compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely adopted technique for the analysis of benzisoxazole derivatives due to its versatility and applicability to a broad range of compounds. jocpr.comsielc.comresearchgate.netresearchgate.netnih.govnih.gov The development of a robust HPLC method involves the careful selection of several key parameters to achieve optimal separation and quantification.
A critical aspect of HPLC method development is the choice of the stationary phase, or column. For the separation of benzisoxazole compounds, reversed-phase columns, such as C18 and C8, are frequently utilized. jocpr.comresearchgate.netnih.govresearchgate.net These columns consist of silica (B1680970) particles that have been chemically modified with long-chain hydrocarbons, providing a nonpolar surface. The separation is then achieved by eluting the sample with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. jocpr.comresearchgate.netnih.govresearchgate.net The gradient elution, where the composition of the mobile phase is changed over time, is a common strategy to effectively separate compounds with varying polarities. jocpr.comsielc.comnih.govnih.gov
The detection of the separated compounds is typically accomplished using a UV detector, as benzisoxazole derivatives generally exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. jocpr.comresearchgate.netnih.gov The selection of the detection wavelength is crucial for achieving high sensitivity and is usually set at the wavelength of maximum absorbance of the analyte of interest. For instance, a detection wavelength of 238 nm has been successfully used for the analysis of benzisoxazole derivatives. jocpr.com
Method validation is a mandatory step to ensure the reliability and accuracy of the developed HPLC method. jocpr.comnih.gov This process involves assessing various parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com Linearity is established by analyzing a series of standards at different concentrations and demonstrating a proportional relationship between the concentration and the detector response. jocpr.com Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy is the closeness of the test results obtained by the method to the true value. jocpr.com The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, whereas the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com
Table 1: Exemplary HPLC Method Parameters for Benzisoxazole Derivative Analysis
| Parameter | Condition |
| Column | Purospher STAR RP-18e (250 mm x 4.6 mm, 3µm) jocpr.com |
| Mobile Phase | Gradient of Perchloric acid buffer and Acetonitrile jocpr.com |
| Flow Rate | 1.0 ml/min jocpr.com |
| Injection Volume | 20 µl jocpr.com |
| Detection | UV at 238 nm jocpr.com |
| LOD | <0.007% jocpr.com |
| LOQ | <0.012% jocpr.com |
| Linearity (r²) | >0.999 jocpr.com |
| Accuracy (Recovery) | 91-112% at LOQ, 93-105% at other levels jocpr.com |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. youtube.comeurl-pesticides.euepa.govaidic.itresearchgate.netnih.govchromforum.org In the context of this compound and its derivatives, GC can be a valuable tool, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. aidic.itresearchgate.netnih.govresearchgate.net
The fundamental principle of GC involves the partitioning of analytes between a stationary phase, which is a high-boiling liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen. epa.gov The separation is based on the differential volatilities and interactions of the compounds with the stationary phase.
For the analysis of benzisoxazole derivatives, the choice of the GC column is critical. Capillary columns, such as those with a DB-WAX or similar stationary phase, are often employed due to their high resolving power. epa.gov The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points. chromforum.org
The detector used in GC plays a significant role in the sensitivity and selectivity of the analysis. While a Flame Ionization Detector (FID) can be used, it may present challenges in achieving consistent results for certain nitrogen-containing compounds like acetonitrile. chromforum.org A Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds and is a suitable alternative. epa.gov
A significant consideration in the GC analysis of some compounds is the potential for thermal degradation in the hot injection port. researchgate.net To mitigate this, techniques like cool on-column injection can be utilized, where the sample is introduced directly onto the column at a lower temperature. epa.gov Furthermore, while acetonitrile is a common solvent in sample preparation, its direct injection into a GC system can sometimes be problematic due to its expansion volume. eurl-pesticides.eu However, modern GC instrument designs are often capable of handling such injections. eurl-pesticides.eu In some cases, derivatization of the analyte may be necessary to improve its volatility and chromatographic behavior. researchgate.netnih.gov
Table 2: Typical GC Operating Conditions for Acetonitrile Analysis
| Parameter | Condition |
| Column | DB-WAX, 15 m x 0.53 mm, 1.0 µm capillary column epa.gov |
| Detector | Nitrogen-Phosphorus (NPD) epa.gov |
| Injection Technique | Cool on-column, direct aqueous injection epa.gov |
| Carrier Gas | Helium epa.gov |
| Detector Temperature | 300°C epa.gov |
| Injection Volume | 1 µL epa.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. hplc.euekb.egijraset.com This enhanced performance is achieved through the use of columns packed with sub-2µm particles, which operate at much higher pressures. hplc.euijraset.com
The transition from HPLC to UHPLC methods can significantly reduce analysis times, often by a factor of 9 or more, while maintaining or even improving separation efficiency. hplc.eu The optimization of a UHPLC method involves a careful consideration of column dimensions, flow rate, and gradient time. For instance, shorter columns (e.g., 50 mm) are suitable for very fast separations, while longer columns (e.g., 150 mm) provide higher resolution for more complex mixtures. hplc.eu
The mobile phase in UHPLC typically consists of a mixture of an organic solvent, such as acetonitrile, and a buffer. hplc.eu The optimal flow rate is determined by balancing the need for speed with the pressure limitations of the system. For columns with a 2.1 mm internal diameter packed with 1.9 µm particles, optimal flow rates are often in the range of 400-600 µL/min for small molecules. hplc.eu
The detector in a UHPLC system must be capable of high-speed data acquisition to accurately capture the very narrow peaks that are generated. ijraset.com Photodiode array (PDA) detectors are commonly used, providing spectral information that can aid in peak identification. ijraset.com
Table 3: General UHPLC Optimization Parameters
| Parameter | Guideline |
| Column Particle Size | < 2 µm ijraset.com |
| Column Dimensions | 50-150 mm length, 2.1 mm I.D. hplc.eu |
| Flow Rate (2.1 mm I.D. column) | 400-600 µL/min hplc.eu |
| Gradient Time | Optimized based on column length and complexity of the sample hplc.eu |
| System Pressure | Up to 100 MPa ijraset.com |
| Detector | High-speed detector (e.g., PDA) ijraset.com |
Mass Spectrometry (MS)-Based Detection in Complex Matrices
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a highly selective and sensitive method for the identification and quantification of compounds, even in complex biological or environmental matrices. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov
LC-MS/MS Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly robust technique for the analysis of this compound and its derivatives in complex samples. nih.govnih.govresearchgate.netnih.govresearchgate.net This method involves the use of two mass analyzers in series. The first mass analyzer (Q1) is used to select a specific precursor ion (the molecular ion of the analyte of interest). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection. researchgate.net
The development of an LC-MS/MS method requires the optimization of both the chromatographic separation and the mass spectrometric parameters. The chromatographic conditions are optimized to achieve good separation of the analyte from other matrix components. The mass spectrometer parameters, such as the ionization mode (e.g., electrospray ionization - ESI), cone voltage, and collision energy, are optimized to maximize the signal of the precursor and product ions. researchgate.net
For benzisoxazole derivatives, positive ion mode ESI is often used. nih.govresearchgate.net The selection of appropriate precursor-to-product ion transitions is crucial for the selectivity and sensitivity of the method. nih.govresearchgate.net For example, for the analysis of benzisothiazolinone (a related compound), the transition of m/z 152.2 > 134.1 has been used for quantification. nih.gov
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is a critical step in the analytical workflow, as it aims to remove interfering substances from the sample matrix and concentrate the analyte of interest. nih.govresearchgate.neteurl-pesticides.euresearchgate.netnih.govekb.egwvu.edueurl-pesticides.eugoogle.com The choice of sample preparation technique depends on the nature of the sample (e.g., plasma, urine, environmental water) and the analytical method being used.
Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation, often using a solvent like acetonitrile or methanol, is a simple and rapid method for removing proteins from biological samples. researchgate.netnih.govresearchgate.net LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the matrix. nih.govresearchgate.net Ethyl acetate (B1210297) is a solvent that has been used for the extraction of benzisothiazolinone from biological matrices. nih.gov
Solid-phase extraction (SPE) is a highly versatile and efficient technique that uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. researchgate.netresearchgate.netnih.gov C18 is a common sorbent used for the extraction of nonpolar to moderately polar compounds from aqueous samples. researchgate.netresearchgate.netnih.gov
In some cases, derivatization may be necessary to improve the analytical properties of the analyte. For example, in GC analysis, derivatization can be used to increase the volatility and thermal stability of a compound. researchgate.netnih.gov For instance, diazomethane (B1218177) has been used to derivatize 1,2-benzisothiazolinone to improve its chromatographic performance in GC-MS analysis. researchgate.netnih.gov
Table 4: Common Sample Preparation Techniques
| Technique | Principle | Application Example |
| Protein Precipitation | Proteins are denatured and precipitated out of solution by adding a solvent like acetonitrile or methanol. nih.govresearchgate.net | Removal of proteins from plasma samples before HPLC or LC-MS analysis. researchgate.netnih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquids based on its differential solubility. nih.govresearchgate.net | Extraction of benzisothiazolinone from biological matrices using ethyl acetate. nih.gov |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interfering compounds are washed away. researchgate.netresearchgate.netnih.gov | Extraction of benzisoxazole derivatives from water samples using a C18 cartridge. researchgate.netresearchgate.netnih.gov |
Pre-Column and Post-Column Derivatization Techniques
Derivatization in chromatography is a chemical modification process used to convert an analyte into a product (a derivative) with properties more suitable for separation and detection. psu.edu This is particularly useful for compounds that lack a strong chromophore for UV-Vis detection, exhibit poor fluorescence, or have low volatility for gas chromatography (GC). psu.eduacademicjournals.org The derivatization can be performed before the chromatographic separation (pre-column) or after the separation but before detection (post-column). psu.edu
Pre-Column Derivatization
Pre-column derivatization involves reacting the analyte with a specific reagent before its injection into the chromatographic system. A primary advantage of this approach is that any excess reagent or by-products can often be removed before analysis, preventing potential interference with the chromatography. Furthermore, the derivatization can be manipulated to significantly alter the analyte's polarity, making it more amenable to a particular separation mode, such as reversed-phase HPLC. psu.edu
For derivatives of 1,2-benzisoxazole (B1199462) that may contain functional groups like primary or secondary amines, hydroxyls, or carboxylic acids, various derivatization strategies can be employed to enhance detection. For instance, amines can be reacted with reagents to introduce a highly UV-absorbent or fluorescent tag.
Common Pre-Column Derivatization Reactions for HPLC:
For Amines: Reaction with phenyl isothiocyanate or its analogs to form phenylthiourea (B91264) derivatives, which are detectable by UV. academicjournals.org
For Carboxylic Acids: Esterification to form UV-active or fluorescent esters. psu.edu
For Hydroxyl Groups: Acylation with reagents like pentafluoropropionylimidazole (PFAI) or heptafluorobutyrylimidazole (HFBI) can create derivatives suitable for electron capture detection (ECD) in GC. psu.edu
While specific pre-column derivatization methods for this compound are not extensively detailed in readily available literature, the derivatization of other artemisinin (B1665778) derivatives with 4-carboxyl-2,6-dinitrobenzene diazonium ion highlights a successful strategy for compounds requiring activation to become UV-active. academicjournals.org
Post-Column Derivatization
In post-column derivatization, the reaction occurs after the analyte has been separated on the analytical column and before it enters the detector. This technique avoids the formation of multiple derivative products from a single analyte and is generally easier to automate. A key requirement is that the reaction must be rapid and complete in the short time between the column exit and detector entrance.
The choice between pre-column and post-column derivatization depends on the analyte, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity and selectivity.
Solid-Phase Extraction (SPE) and Microextraction Methods
Sample preparation is a crucial step in the analysis of pharmaceutical compounds from complex matrices like plasma, urine, or environmental water. Solid-Phase Extraction (SPE) and its miniaturized counterparts, known as microextraction techniques, are widely used to clean up samples and concentrate analytes before chromatographic analysis. unibo.it
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for isolating analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. scispace.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. scispace.com The selection of the appropriate sorbent material is critical for achieving high recovery and a clean extract. nih.gov
A key derivative of the 1,2-benzisoxazole class, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), has been successfully extracted from human plasma using SPE. elsevierpure.com A study detailed a selective and sensitive liquid chromatographic method where Zonisamide was extracted from as little as 0.2 mL of plasma. elsevierpure.com
Table 1: SPE Method for Zonisamide from Human Plasma elsevierpure.com
| Parameter | Details |
| Analyte | Zonisamide |
| Internal Standard | Methyl 4-hydroxybenzoate |
| Matrix | Human Plasma (0.2 mL) |
| SPE Column | Symmetry C18 |
| Elution Solvent | Methanol |
| Analytical Method | HPLC-UV |
| Linear Range | 0.05-5 µg/mL |
| Limit of Quantification | 0.05 µg/mL |
The choice of sorbent depends on the polarity of the analyte and the matrix. For the extraction of 1,4-benzodiazepines, various sorbents including C2, C8, C18, cyanopropyl, phenyl, and cyclohexyl phases have been investigated, with the C2 cartridge providing the cleanest urine extracts. nih.gov For other heterocyclic compounds like benzotriazoles and benzothiazoles, polymeric sorbents are often preferred for their balanced polarity. researchgate.net Optimization of factors such as sample pH, elution solvent composition, and sample volume is essential to maximize recovery, which often exceeds 90% for many compounds. nih.gov
Microextraction Methods
In recent years, a trend towards the miniaturization of sample preparation has led to the development of various microextraction techniques. These methods are aligned with the principles of green chemistry, as they significantly reduce solvent consumption and waste generation. nih.gov
Dispersive Solid-Phase Extraction (d-SPE): Often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, d-SPE involves adding the sorbent directly to the sample extract. researchgate.net After vortexing and centrifugation, a clean aliquot of the supernatant is taken for analysis. This method is very fast and effective for removing matrix components like lipids and pigments using sorbents such as primary secondary amine (PSA). researchgate.net
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (by direct immersion or headspace extraction), and analytes adsorb onto the coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption (for GC) or solvent desorption (for HPLC). nih.gov
Stir Bar Sorptive Extraction (SBSE): SBSE employs a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) or other sorbent. nih.gov The stir bar is placed in the sample, and as it stirs, analytes are extracted and concentrated into the coating. This technique offers a much higher sorbent volume compared to SPME, leading to greater extraction efficiency and lower detection limits. nih.gov
Table 2: Overview of Selected Microextraction Techniques nih.gov
| Technique | Principle | Key Advantages |
| d-SPE | Sorbent is dispersed directly into the sample extract for cleanup. | Fast, simple, low solvent use, effective cleanup. |
| SPME | A coated fiber extracts analytes, which are then desorbed for analysis. | Solventless, simple, portable for on-site sampling. |
| SBSE | A coated stir bar extracts analytes from the sample during stirring. | High sorbent volume, high analyte enrichment, very low detection limits. |
These advanced extraction methods provide powerful tools for the sensitive and reliable determination of this compound and its derivatives, enabling their analysis in complex biological and environmental samples.
Concluding Perspectives on 1,2 Benzisoxazole 3 Acetonitrile Research
Current Achievements and Unaddressed Challenges in the Field
Research into 3-substituted 1,2-benzisoxazoles has yielded a sophisticated understanding of their synthesis and a deep appreciation of their value in medicinal chemistry. The 1,2-benzisoxazole (B1199462) core is now firmly established as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.govnih.gov
Current Achievements:
Diverse Synthetic Toolbox: Chemists have developed numerous methods to construct the 1,2-benzisoxazole ring system. These range from classical methods, such as the base-catalyzed cyclization of o-hydroxyaryl oximes, to modern techniques like [3+2]-cycloaddition reactions involving arynes and nitrile oxides. e-journals.inchim.it
Established Pharmaceutical Importance: The successful development of several blockbuster drugs containing the 1,2-benzisoxazole moiety has validated its importance and continues to inspire further research into new derivatives for various therapeutic areas, including CNS disorders, cancer, and infectious diseases. nih.govnih.gov
Versatile Intermediate: The acetonitrile (B52724) group at the 3-position makes 1,2-Benzisoxazole-3-acetonitrile a versatile intermediate. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a gateway to a wide array of novel derivatives.
Despite these successes, significant challenges remain, particularly in achieving more efficient and sustainable synthetic processes and fully exploring the biological activity of less common derivatives.
Unaddressed Challenges:
Harsh Reaction Conditions: Many traditional synthetic routes to 1,2-benzisoxazoles rely on harsh conditions, such as strong bases or acids, which can limit functional group tolerance and raise environmental concerns. e-journals.inacs.org
Regioselectivity: Controlling the regioselectivity during the synthesis of substituted benzisoxazoles can be a significant hurdle, often leading to mixtures of isomers that are difficult to separate.
Limited Focus on the Acetonitrile Moiety: While this compound is a known compound, its specific biological activities and applications are underexplored compared to other C3-substituted analogues like those with sulfamoylmethyl or piperidinyl groups. nih.gove-journals.in The full potential of the nitrile group as a pharmacophore in this context is yet to be realized.
Process Optimization: For many of the newer, more elegant synthetic methods, scaling up from laboratory to industrial production remains a challenge, requiring significant process optimization to be economically viable. researchgate.net
The table below summarizes the key achievements and challenges in the field.
| Category | Key Points |
|---|---|
| Current Achievements |
|
| Unaddressed Challenges |
|
Future Directions in Synthetic Innovation and Mechanistic Understanding
The future of 1,2-benzisoxazole synthesis is geared towards the development of more efficient, selective, and sustainable methods. These innovations will not only facilitate the synthesis of known compounds like this compound but also open doors to novel and more complex derivatives.
Synthetic Innovation:
C-H Activation: Direct functionalization of C-H bonds is a rapidly growing area in organic synthesis. Applying these strategies to the benzisoxazole core could provide novel, atom-economical routes to derivatives, bypassing the need for pre-functionalized starting materials.
Photoredox and Electrocatalysis: The use of light or electricity to drive chemical reactions offers mild and often highly selective alternatives to traditional thermal methods. These techniques could be employed for both the core synthesis and the subsequent modification of the acetonitrile side chain.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for 1,2-benzisoxazole derivatives could address some of the challenges associated with batch processing and facilitate industrial-scale production. nih.gov
Mechanistic Understanding:
Computational Studies: Deeper mechanistic understanding is crucial for rational reaction design. The use of computational tools, such as Density Functional Theory (DFT) calculations, can provide invaluable insights into reaction pathways, transition states, and the factors governing selectivity. acs.org This understanding can help chemists to optimize reaction conditions and design more effective catalysts.
In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques to monitor reactions in real-time can help to identify transient intermediates and elucidate complex reaction mechanisms, such as those involved in cycloaddition or rearrangement pathways. chim.it
Interdisciplinary Research Opportunities for this compound
While medicinal chemistry is the dominant field for benzisoxazole research, the unique electronic and structural properties of this compound create opportunities for its application in other scientific disciplines.
Chemical Biology: The acetonitrile group can serve as a reactive handle or a bio-orthogonal tag. Derivatives of this compound could be developed as chemical probes to study biological pathways or as warheads for covalent inhibitors targeting specific enzymes.
Materials Science: Aromatic heterocyclic compounds are foundational to the field of organic electronics. The rigid, planar, and electron-rich nature of the benzisoxazole ring suggests that its derivatives could be investigated as building blocks for novel organic semiconductors, fluorescent dyes, or functional polymers. chim.it This remains a largely unexplored area with significant potential.
Agrochemicals: The principles of drug discovery are often transferable to the development of new agrochemicals. The biological activity of benzisoxazole derivatives could be screened against agricultural pests, fungi, or weeds to identify new lead compounds for crop protection. chim.it
The expansion of research into these interdisciplinary areas will ensure that the full potential of the 1,2-benzisoxazole scaffold, and specifically the versatile this compound building block, is realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
